

Rhizochalinin: A Technical Guide to Early Investigations of its Anticancer Properties

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Compound of Interest

Compound Name: *Rhizochalinin*

Cat. No.: *B15139298*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Rhizochalinin**, a sphingolipid-like compound derived from the marine sponge *Rhizochalina incrustata*, has emerged as a promising candidate in anticancer research. Preliminary studies have highlighted its potent cytotoxic effects against various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC) and colon cancer. This document provides a detailed overview of the foundational research into **Rhizochalinin's** anticancer activity, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The focus is on its ability to induce apoptosis, inhibit pro-survival autophagy, and modulate critical oncogenic signaling pathways, thereby overcoming common drug resistance mechanisms.

In Vitro Cytotoxicity

Early investigations consistently demonstrated **Rhizochalinin's** ability to reduce cancer cell viability at low micromolar concentrations. The most pronounced effects were observed in prostate cancer cell lines, including those resistant to standard therapies due to the expression of the androgen receptor splice variant 7 (AR-V7).^[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of **Rhizochalinin** was determined across a panel of human prostate cancer cell lines after 48 hours of treatment. The results, summarized

below, show significant cytotoxicity, especially in the AR-V7 positive 22Rv1 and VCaP cell lines.
[1]

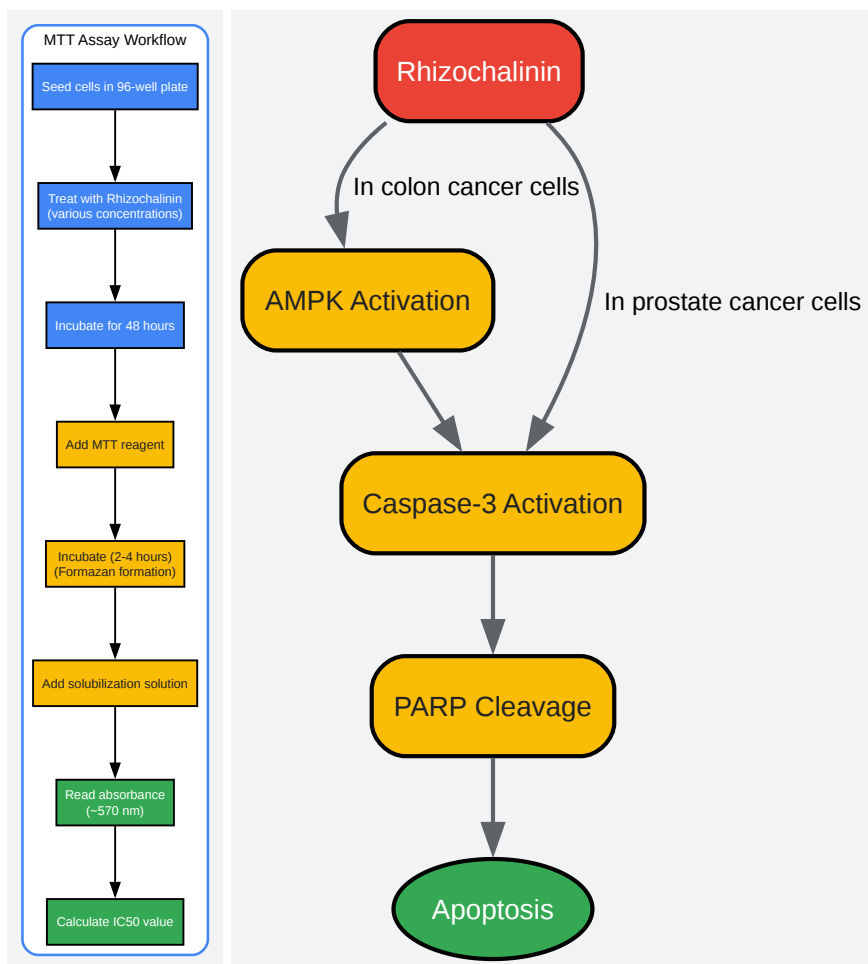
Cell Line	Androgen Receptor Status	IC50 (μM)	Reference
PC-3	AR-negative	~2.5	[1]
DU145	AR-negative	~2.5	[1]
LNCaP	AR-positive	~2.5	[1]
22Rv1	AR-positive, AR-V7 positive	< 1.0	[1]
VCaP	AR-positive, AR-V7 positive	< 1.0	[1]

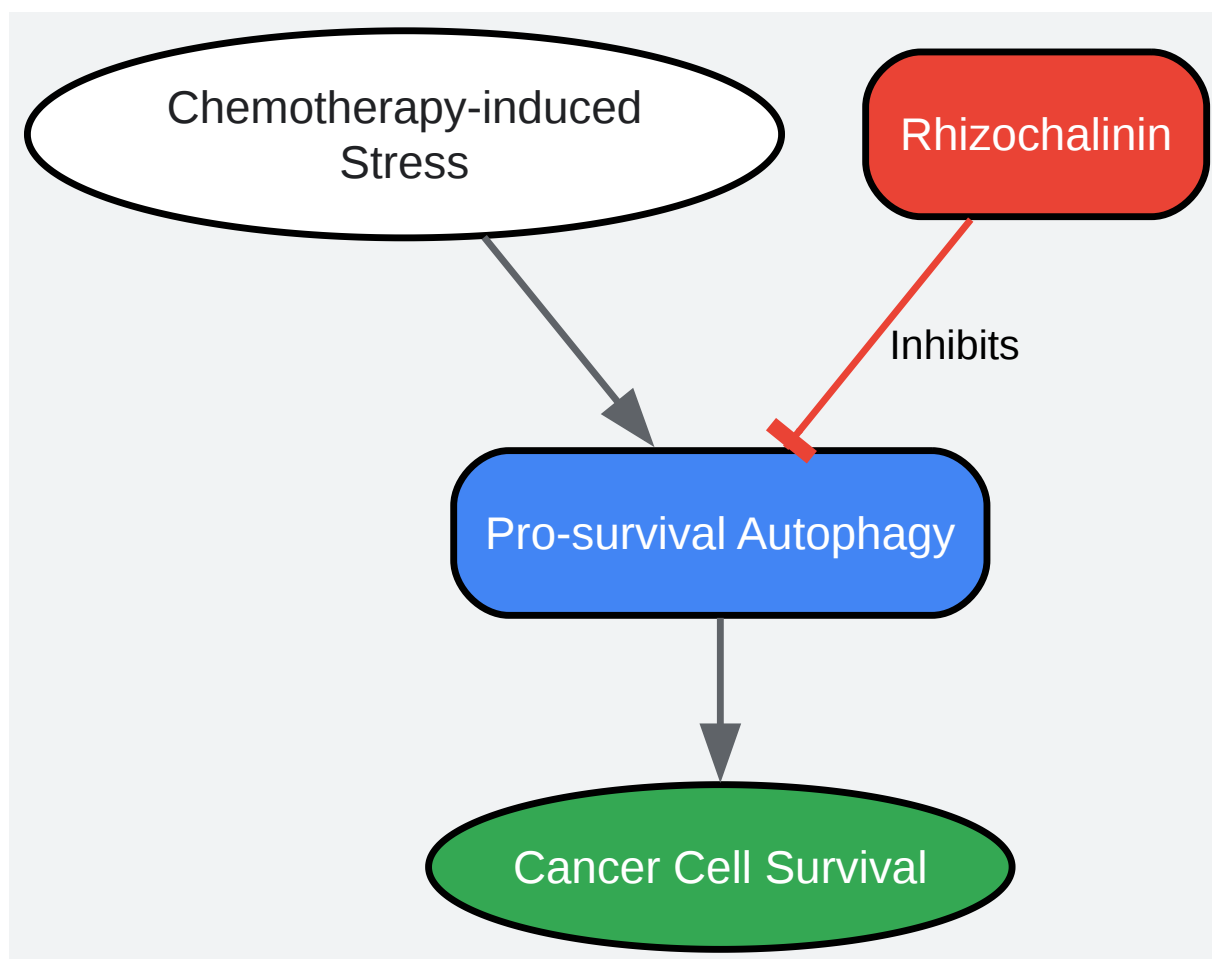
Experimental Protocol: MTT Cell Viability Assay

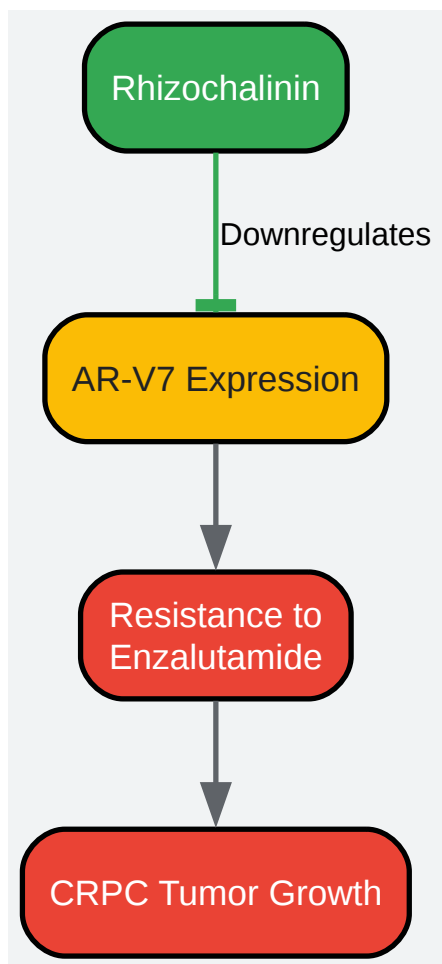
The cytotoxic effects of **Rhizochalinin** were primarily quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a range of concentrations of **Rhizochalinin** or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified duration, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).[1][2]
- **MTT Addition:** MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.







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References

- 1. Marine compound rhizochalinin shows high in vitro and in vivo efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of the derivatives of marine compound rhizochalin in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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